molecular formula C19H21N5O3S B12147823 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

Cat. No.: B12147823
M. Wt: 399.5 g/mol
InChI Key: UIUHUMOOEXOKOG-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is a heterocyclic compound that contains a 1,2,4-triazole ring. Compounds with this structure are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in the compound’s structure makes it a significant subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide typically involves the reaction of 4-amino-5-(2-methylphenyl)-1,2,4-triazole-3-thiol with 3,4-dimethoxyphenylacetyl chloride under basic conditions . The reaction is carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Scientific Research Applications

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-12-6-4-5-7-14(12)18-22-23-19(24(18)20)28-11-17(25)21-13-8-9-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

UIUHUMOOEXOKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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